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Compound of Interest

Compound Name:
2-Bromo-1-(4-

isobutylphenyl)propan-1-one

Cat. No.: B1273151 Get Quote

2-Bromo-1-(4-isobutylphenyl)propan-1-one is an α-brominated ketone of significant interest

in the field of organic and medicinal chemistry. Its structure, featuring a reactive bromine atom

adjacent to a carbonyl group and the characteristic 4-isobutylphenyl moiety, positions it as a

valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). Most

notably, it serves as a critical intermediate in certain synthetic pathways for Ibuprofen, one of

the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide

provides a comprehensive technical overview of its chemical properties, synthesis, reactivity,

and analytical characterization, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its

application in synthesis. These properties dictate reaction conditions, purification strategies,

and handling procedures.

Identifiers and Molecular Structure
IUPAC Name: 2-Bromo-1-(4-isobutylphenyl)propan-1-one[3]

CAS Number: 80336-64-7[4][5][6]

Synonyms: 2-Bromo-4'-(2-methylprop-1-yl)propiophenone[5]
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The molecule consists of a propiophenone core, substituted with an isobutyl group at the para-

position of the phenyl ring and a bromine atom at the alpha-position relative to the carbonyl

group.

Physicochemical Data
The quantitative properties of 2-Bromo-1-(4-isobutylphenyl)propan-1-one are summarized in

the table below.

Property Value Source(s)

Molecular Formula C₁₃H₁₇BrO [3][4][5][7]

Molecular Weight 269.18 g/mol [4][6][7]

Monoisotopic Mass 268.04628 Da [7]

Appearance
Not specified; likely a solid or

oil
-

Topological Polar Surface Area 17.1 Å² [7]

Rotatable Bond Count 4 [7]

Complexity 205 [7]

XLogP3-AA 4.4 [7]

Note: Experimental data on properties like melting and boiling points are not readily available in

public literature. These would typically be determined empirically in a laboratory setting.

Synthesis and Mechanistic Insights
The primary route to 2-Bromo-1-(4-isobutylphenyl)propan-1-one involves the selective α-

bromination of its ketone precursor, 4'-isobutylpropiophenone. This transformation is a

cornerstone reaction in organic synthesis.

Synthetic Pathway via Electrophilic Bromination
A common and effective method employs copper(II) bromide (CuBr₂) as the brominating agent.

[6] This reagent is favored for its selectivity and milder reaction conditions compared to using
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elemental bromine (Br₂), which can lead to over-bromination and other side reactions.

The reaction proceeds via an enol or enolate intermediate. The ketone, 4'-

isobutylpropiophenone, tautomerizes to its enol form, which then acts as a nucleophile,

attacking one of the bromine atoms on the CuBr₂ complex. The choice of solvent, typically a

mixture like chloroform and ethyl acetate, facilitates the reaction by ensuring solubility of the

reactants and stabilizing the intermediates.[6]

Starting Materials

Reaction Process Product4'-Isobutylpropiophenone
(CAS: 59771-24-3)

α-Bromination

Copper(II) Bromide
(CuBr₂)

Solvent:
Chloroform/Ethyl Acetate

Condition: Heating

2-Bromo-1-(4-isobutylphenyl)
propan-1-one

(CAS: 80336-64-7)

Yield: ~88%

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-
isobutylphenyl)propan-1-one
This protocol is based on established methodologies for α-bromination of ketones.[6]

System Preparation: A round-bottom flask is charged with 4'-isobutylpropiophenone (1

equivalent) and a solvent mixture of chloroform and ethyl acetate. The flask is equipped with

a reflux condenser and a magnetic stirrer.

Reagent Addition: Copper(II) bromide (CuBr₂) (approx. 2.2 equivalents) is added to the

stirred solution.

Reaction Execution: The mixture is heated to reflux (the boiling point of the solvent mixture)

for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemicalbook.com/synthesis/2-bromo-1-4-isobutylphenyl-propan-1-one.htm
https://www.benchchem.com/product/b1273151?utm_src=pdf-body-img
https://www.benchchem.com/product/b1273151?utm_src=pdf-body
https://www.benchchem.com/product/b1273151?utm_src=pdf-body
https://www.benchchem.com/product/b1273151?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-bromo-1-4-isobutylphenyl-propan-1-one.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatography (TLC) to confirm the consumption of the starting material.

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.

The solid copper(I) bromide formed is removed by filtration. The filtrate is then washed

sequentially with water and a saturated sodium bicarbonate solution to remove any acidic

impurities.

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and

the solvent is removed under reduced pressure using a rotary evaporator. The resulting

crude product can be further purified by column chromatography if necessary to achieve high

purity.

Validation: The identity and purity of the final product are confirmed using analytical

techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in the Synthesis of Ibuprofen
The strategic placement of the bromine atom makes this compound an excellent electrophile

for constructing the propanoic acid side-chain of Ibuprofen. The conversion leverages the

reactivity of the α-bromo ketone functionality.

Transformation Pathway
While multiple industrial syntheses for Ibuprofen exist (e.g., the Boots and BHC processes), a

pathway from 2-Bromo-1-(4-isobutylphenyl)propan-1-one demonstrates classic organic

transformations.[1] A plausible and instructive route involves a Favorskii-type rearrangement or

a related sequence. In this conceptual pathway, treatment with a base (e.g., a hydroxide or

alkoxide) can lead to the formation of a cyclopropanone intermediate, which subsequently

undergoes ring-opening to yield the ester of Ibuprofen. Saponification (hydrolysis) of the ester

then yields the final Ibuprofen acid.

2-Bromo-1-(4-isobutylphenyl)
propan-1-one Ibuprofen Ester

Base-mediated
Rearrangement

(e.g., NaOH/ROH) Ibuprofen
(CAS: 15687-27-1)

Saponification
(Hydrolysis)

Click to download full resolution via product page
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Caption: Conceptual pathway from the bromo-ketone intermediate to Ibuprofen.

Conceptual Protocol: Conversion to Ibuprofen
Rearrangement/Esterification: The starting bromo-ketone (1 equivalent) is dissolved in an

appropriate alcohol solvent (e.g., methanol or ethanol). A strong base, such as sodium

hydroxide or sodium methoxide (2-3 equivalents), is added portion-wise while cooling the

reaction mixture in an ice bath to control the exothermic reaction. The mixture is then allowed

to warm to room temperature and stirred until TLC analysis indicates the complete

consumption of the starting material.

Ester Isolation: The reaction is quenched by the addition of water, and the product ester is

extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is

washed, dried, and concentrated.

Saponification: The crude ester is dissolved in a mixture of ethanol and water, and an excess

of sodium hydroxide is added. The mixture is heated to reflux for several hours to ensure

complete hydrolysis of the ester to the carboxylate salt.

Acidification and Final Product Isolation: After cooling, the reaction mixture is acidified with a

strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, causing the Ibuprofen

to precipitate as a solid. The solid is collected by filtration, washed with cold water, and dried.

Recrystallization from a suitable solvent (e.g., hexane) can be performed to yield high-purity

Ibuprofen.[1]

Analytical and Spectroscopic Profile
Characterization is crucial for confirming the structure and purity of the synthesized compound.

The following table summarizes the expected data from standard analytical methods.
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Technique Expected Observations

¹H NMR

- Aromatic Protons: Two doublets in the ~7.1-7.8

ppm region, characteristic of a para-substituted

benzene ring. - Methine Proton (CH-Br): A

quartet around 5.1-5.3 ppm, coupled to the

adjacent methyl group. - Methyl Protons (CH₃-

CH): A doublet around 1.8-2.0 ppm, coupled to

the methine proton. - Isobutyl Protons: A doublet

for the two CH₃ groups (~0.9 ppm), a multiplet

for the CH proton (~1.8 ppm), and a doublet for

the benzylic CH₂ group (~2.5 ppm).[1]

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the

downfield region, typically >190 ppm. - Aromatic

Carbons: Multiple signals between ~125-145

ppm. - Carbon-Bromine Carbon (C-Br): A signal

around 40-50 ppm. - Other aliphatic carbons

corresponding to the methyl and isobutyl groups

will appear in the upfield region (<40 ppm).

IR Spectroscopy

- Carbonyl (C=O) Stretch: A strong, sharp

absorption band around 1680-1700 cm⁻¹. -

Aromatic C=C Stretch: Peaks in the 1450-1600

cm⁻¹ region. - C-H Stretches: Aliphatic C-H

stretches just below 3000 cm⁻¹ and aromatic C-

H stretches just above 3000 cm⁻¹. - C-Br

Stretch: A signal in the fingerprint region,

typically 500-650 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a characteristic

isotopic pattern for the molecular ion [M]⁺ and

[M+2]⁺ peaks with nearly equal intensity (due to

the presence of ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation would likely involve the loss of

Br• and cleavage at the carbonyl group.

Safety, Handling, and Storage
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As with any reactive chemical intermediate, proper safety protocols are mandatory when

handling 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

Hazard Identification: α-Bromo ketones are typically classified as irritants and lachrymators.

The compound should be considered harmful if swallowed, inhaled, or absorbed through the

skin.[8][9] It can cause severe irritation to the eyes, skin, and respiratory system.[9][10]

Personal Protective Equipment (PPE): Always handle this compound inside a certified

chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety goggles or a face shield.[8][10]

Handling: Avoid generating dust or aerosols. Use spark-proof tools and ensure adequate

ventilation.[9][11] Avoid contact with strong oxidizing agents, acids, and bases, with which it

may react violently.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials and sources of ignition.[10]

Disposal: Dispose of the chemical waste in accordance with local, regional, and national

regulations. Do not empty into drains.[10]

References
PubChem. 2-Bromo-1-(4-isobutylphenyl)propan-1-one. National Center for Biotechnology

Information. Available from: [Link]

Kilburg, M., & Deroo, R. (2019). Ibuprofen Synthesis. Synaptic. Central College. Available

from: [Link]

Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against

human breast adenocarcinoma. National Center for Biotechnology Information. Available

from: [Link]

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1273151?utm_src=pdf-body
https://static.cymitquimica.com/products/54/pdf/sds-OR965110.pdf
https://pim-resources.coleparmer.com/sds/37593.pdf
https://pim-resources.coleparmer.com/sds/37593.pdf
https://www.fishersci.com/store/msds?partNumber=AC218620100&productDescription=1-BROMO-2-PROPANOL+TECH+10ML&vendorId=VN00032119&countryCode=US&language=en
https://static.cymitquimica.com/products/54/pdf/sds-OR965110.pdf
https://www.fishersci.com/store/msds?partNumber=AC218620100&productDescription=1-BROMO-2-PROPANOL+TECH+10ML&vendorId=VN00032119&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/37593.pdf
https://www.fishersci.com/store/msds?partNumber=AC168835000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC218620100&productDescription=1-BROMO-2-PROPANOL+TECH+10ML&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC218620100&productDescription=1-BROMO-2-PROPANOL+TECH+10ML&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1273151?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2735576
https://synaptic.central.edu/ejournal/index.php/synaptic/article/view/304
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752003/
https://www.coleparmer.com/msds/AC10730_2021-03-01-11-20-43.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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